molecular formula C12H16N2O2 B118981 1-Piperonylpiperazine CAS No. 32231-06-4

1-Piperonylpiperazine

Cat. No. B118981
CAS RN: 32231-06-4
M. Wt: 220.27 g/mol
InChI Key: NBOOZXVYXHATOW-UHFFFAOYSA-N
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Description

1-Piperonylpiperazine, also known as MDBZP or piperonylpiperazine, is a chemical compound of the piperazine class . It is related to benzylpiperazine (BZP) and has been sold as a designer drug . It is a white to yellow or yellow-brownish crystalline solid .


Synthesis Analysis

1-Piperonylpiperazine has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47) .


Molecular Structure Analysis

The molecular formula of 1-Piperonylpiperazine is C12H16N2O2 . It contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

1-Piperonylpiperazine has a molecular weight of 220.27 . It has a boiling point of 147-149 °C/2 mmHg and a melting point of 36-40 °C . It is a white to yellow or yellow-brownish crystalline solid .

Scientific Research Applications

Neuroprotection and Neurotoxicity

  • Neuroprotective Effects : 1-Piperonylpiperazine demonstrated potential in attenuating neurotoxicity induced by certain neurotoxic agents in rat brains. This suggests its possible role in neuroprotection (Hashimoto, Maeda, & Goromaru, 1992).

Anti-inflammatory Applications

  • Inhibition of Inflammatory Responses : A study showed that a compound synthesized from caffeic acid and 1-piperonylpiperazine, named HBU-47, had potent anti-inflammatory effects, inhibiting the production of inflammatory markers in cell-based assays (Park et al., 2014).

Parkinson's Disease Research

  • Dopamine Receptor Stimulation : 1-Piperonylpiperazine derivatives were found to stimulate dopamine receptors, indicating potential applications in the treatment of Parkinson's disease (Corrodi et al., 1972); (Goldstein et al., 1973).

Antileishmanial Activity

  • Antileishmanial Agents : Certain 1,4-diarylpiperazine compounds, a class including 1-piperonylpiperazine, exhibited significant antileishmanial activity, with some showing higher potency than standard treatments (Mayence et al., 2004).

Antiviral Research

  • HIV-1 Inhibition : Bisheteroarylpiperazines, a category inclusive of 1-piperonylpiperazine derivatives, have been found to be potent inhibitors of HIV-1 reverse transcriptase, suggesting their potential use in HIV treatment (Dueweke et al., 1993).

Antiepileptic and Cognitive Enhancement

  • Anticonvulsant and Cognitive Effects : A novel derivative of piperonylpiperazine demonstrated anticonvulsant activity and cognitive enhancement in epilepsy models, indicating its potential in treating epilepsy and associated cognitive impairments (Mishra et al., 2018).

Alzheimer's Disease Research

  • Beta-Secretase Inhibition : Piperazine derivatives have been studied for their potential in Alzheimer's disease therapy, particularly as inhibitors of beta-secretase, an enzyme involved in the disease's pathology (Garino et al., 2006).

Antituberculosis Activity

  • Antituberculosis Properties : A library of 1,4-diarylpiperazines, including 1-piperonylpiperazine derivatives, exhibited promising antituberculosis activity (Eynde et al., 2003).

Antipsychotic Research

  • Structural Analysis of Antipsychotic Derivatives : The crystal structures of cariprazine, a drug with a piperonylpiperazine component, were analyzed, providing insights into its potential as an atypical antipsychotic (Ye et al., 2018).

Safety And Hazards

1-Piperonylpiperazine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOOZXVYXHATOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38063-96-6 (di-hydrochloride)
Record name 1-Piperonylpiperazine
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DSSTOX Substance ID

DTXSID70185994
Record name 1-Piperonylpiperazine
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS]
Record name 1-Piperonylpiperazine
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Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Piperonylpiperazine

CAS RN

32231-06-4
Record name 1-Piperonylpiperazine
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Record name 1-Piperonylpiperazine
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Record name 1-Piperonylpiperazine
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Record name 1-piperonylpiperazine
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Record name MDBZP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
P Gee, L Schep - Novel Psychoactive Substances, 2013 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 11 www.sciencedirect.com
X Wang, D Li, W Deuther-Conrad, J Lu… - Journal of medicinal …, 2014 - ACS Publications
We report the design, synthesis, and evaluation of a series of novel cyclopentadienyl tricarbonyl 99m Tc complexes as potent σ 1 receptor radioligands. Rhenium compounds 3-(4-(1,3-…
Number of citations: 29 pubs.acs.org
SY Park, JS Hwang, M Jang, SH Lee, JH Park… - International …, 2014 - Elsevier
… 1-piperonylpiperazine. The synthetic compound, acetyl-caffeic acid–1-piperonylpiperazine (… in inflammation, we synthesized novel hybrid compounds of CA and 1-piperonylpiperazine. …
Number of citations: 10 www.sciencedirect.com
B Wills, T Erickson - … of Drug Abuse: Synthesized Chemicals and …, 2012 - books.google.com
… , A2 2759-28-6 1-Piperonylpiperazine [1-(3, … 1-Piperonylpiperazine (MDBP) is a relative weak inhibitor of serotonin uptake. 245 The primary metabolic pathway of 1-piperonylpiperazine […
Number of citations: 1 books.google.com
CN Kavitha, M Kaur, BJ Anderson… - … Section E: Structure …, 2014 - scripts.iucr.org
… 1-(3,4-Methylenedioxybenzyl)piperazine or 1-piperonylpiperazine is a psychoactive drug of the piperazine class and is used to synthesise the drug, piribedil, an antiparkinsonian agent (…
Number of citations: 5 scripts.iucr.org
P Gee, LJ Schep - Novel Psychoactive Substances, 2022 - Elsevier
The piperazine derivatives include 1-benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP) and 1-(4-methoxyphenyl) piperazine …
Number of citations: 1 www.sciencedirect.com
K Hashimoto, H Maeda, T Goromaru - European Journal of Pharmacology …, 1992 - Elsevier
… by coadministration of 1-piperonylpiperazine, but not by … results suggest that 1piperonylpiperazine could attenuate … -induced neurotoxicity by 1-piperonylpiperazine might be due to …
Number of citations: 7 www.sciencedirect.com
K Hashimoto, H Maeda, T Goromaru - Brain research, 1992 - Elsevier
… attenuated by coadministration of 1-piperonylpiperazine(3,4-… -induced neurotoxicity by 1 -piperonylpiperazine might be due … of 1piperonylpiperazine and the mechanisms underlying …
Number of citations: 33 www.sciencedirect.com
K Hashimoto - Neuroscience letters, 1993 - Elsevier
… At present, the pharmacological effect(s) of 1-piperonylpiperazine and the mechanism(s) underlying the antagonism by 1-piperonylpiperazine are unclear. The present study was …
Number of citations: 6 www.sciencedirect.com
L Fang, M Demee, T Sierra, T Kshirsagar… - Journal of …, 2002 - ACS Publications
… Cleavage with 1-Piperonylpiperazine. The reactivity of seven resin-bound thiophenol esters toward 1-piperonylpiperazine was much lower than that seen with n-butylamine but still had …
Number of citations: 13 pubs.acs.org

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